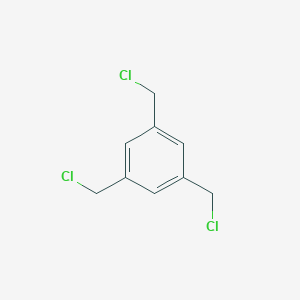

1,3,5-Tris(chloromethyl)benzene

Übersicht

Beschreibung

1,3,5-Tris(chloromethyl)benzene is a chemical compound with the molecular formula C9H9Cl3 . It is also known by other names such as 1,3,5-TRI (α-CHLOROMETHYL)BENZENE .

Molecular Structure Analysis

The molecular structure of 1,3,5-Tris(chloromethyl)benzene consists of a benzene ring with three chloromethyl groups attached to it at the 1, 3, and 5 positions . The average mass of the molecule is 223.527 Da, and the monoisotopic mass is 221.976990 Da .Physical And Chemical Properties Analysis

The physical and chemical properties of 1,3,5-Tris(chloromethyl)benzene include a molecular weight of 223.527 . More specific properties such as boiling point, density, and others are not provided in the search results.Wissenschaftliche Forschungsanwendungen

Catalysis and Organic Synthesis :

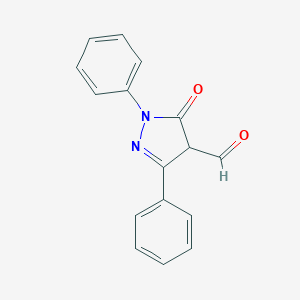

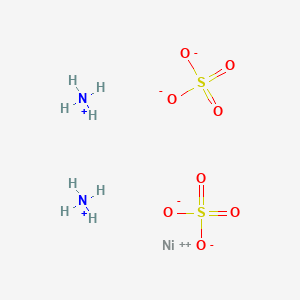

- 1,3,5-Tris(hydrogensulfato) benzene has been used as an efficient catalyst for the synthesis of 4,4′-(arylmethylene)bis(1H-pyrazol-5-ols) through condensation reactions, offering advantages such as excellent yields and eco-friendly reaction conditions (Karimi-Jaberi et al., 2012).

Supramolecular Chemistry and Molecular Recognition :

- Studies have shown that certain derivatives of 1,3,5-trisubstituted benzene exhibit solvent-dependent conformation, capturing molecules like acetone in a dynamically formed space, indicating potential in molecular encapsulation and recognition (Songkram et al., 2010).

Material Science and Polymer Chemistry :

- Novel 1,3,5-tris(oligothienyl)benzenes synthesized for the development of conducting polymers show promising electrochemical properties, indicating their application in creating two- or three-dimensional conducting polymers (Chérioux & Guyard, 2001).

- The synthesis of 1,3,5-tris(phenylamino) benzene derivatives and their antioxidation mechanism study provide insights into their potential use in enhancing the stability of ester oils (Changqing et al., 2016).

Environmental Applications :

- Carbazole-based porous organic polymers, synthesized using 1,3,5-tri(9-carbazolyl)-benzene, demonstrate ultrahigh iodine vapor adsorption performance, showing their potential in addressing environmental issues like iodine capture (Xiong et al., 2019).

Advancements in Covalent Organic Frameworks (COFs) :

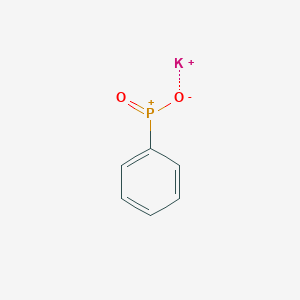

- The reaction between 1,3,5-tris(4-hydroxyphenyl)benzene and benzene-1,3,5-tricarbonyl trichloride leads to the formation of a novel COF on an Au(111) surface, showcasing the application of 1,3,5-trisubstituted benzene derivatives in creating advanced surface materials (Marele et al., 2012).

Development of Novel Amide Functionalized COFs :

- Benzene-1,3,5-tricarboxamides (BTAs), a derivative of 1,3,5-trisubstituted benzene, have been used to construct amide functionalized COFs, which were then applied as efficient catalysts for Knoevenagel condensation (Li et al., 2019).

Eigenschaften

IUPAC Name |

1,3,5-tris(chloromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Cl3/c10-4-7-1-8(5-11)3-9(2-7)6-12/h1-3H,4-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJKMOHIGRNELRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1CCl)CCl)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Cl3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20169486 | |

| Record name | 1,3,5-Tri(alpha-chloromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20169486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3,5-Tris(chloromethyl)benzene | |

CAS RN |

17299-97-7 | |

| Record name | NSC 46592 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017299977 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC46592 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46592 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3,5-Tri(alpha-chloromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20169486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1H-indol-3-yl[3-(4-methoxyphenyl)oxiran-2-yl]methanone](/img/structure/B93419.png)

![(6aS)-5,6aα,7,12aβ-Tetrahydro-2,3,10-trimethoxy[2]benzopyrano[4,3-b][1]benzopyran-7α-ol](/img/structure/B93421.png)